2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers optimizing CNS-penetrant leads often face a trade-off between lipophilicity and aqueous solubility. 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole (CAS 1250722-11-2) addresses this with a LogP of 3.27 and a protonatable pyrrolidine (pKa ~10-11) that enables pH-dependent solubility switching. • LogP 3.27 supports passive membrane diffusion • Basic nitrogen permits salt formation for aqueous compatibility • Fsp³ 0.416 provides three-dimensional character for improved target selectivity • Available as free base (≥98%) and HCl salt (≥95%) for synthetic flexibility • Ships at ambient temperature; store sealed in dry, 2-8°C

Molecular Formula C12H14N2S2
Molecular Weight 250.4 g/mol
Cat. No. B13253847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole
Molecular FormulaC12H14N2S2
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESC1CC(NC1)CSC2=NC3=CC=CC=C3S2
InChIInChI=1S/C12H14N2S2/c1-2-6-11-10(5-1)14-12(16-11)15-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2
InChIKeyZBDWVIRUROTRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole: Key Identifiers and Baseline Properties for Research Procurement


2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole class, featuring a pyrrolidin-2-ylmethylthio substituent at the 2-position . It exists as a free base (CAS 1250722-11-2) with molecular weight 250.38 g/mol and purity ≥98% , and as a hydrochloride salt (CAS 1420899-46-2) with molecular weight 286.8 g/mol and purity ≥95% . The compound contains a basic pyrrolidine nitrogen (estimated pKa ~10–11), enabling salt formation for enhanced aqueous solubility . Computed lipophilicity for the free base is LogP 3.27 , positioning it as a moderately lipophilic building block for medicinal chemistry and chemical biology applications.

Medicinal chemistry building block. Moderately lipophilic scaffold for intracellular target engagement.
Dual-form flexibility. Free base and hydrochloride salt support diverse solubility and formulation needs.
Fragment library diversity. sp³-rich character suitable for fragment-based screening and elaboration.

Why Generic Substitution of 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole with Simpler Benzothiazoles Is Not Advisable


Benzothiazole derivatives exhibit widely divergent physicochemical and biological profiles that are exquisitely sensitive to the nature of the 2-position substituent. For example, 2-aminobenzothiazole (LogP 1.63) [1] is substantially more hydrophilic than the target compound (LogP 3.27) , while 2-mercaptobenzothiazole (LogP 2.42) [2] lacks the basic nitrogen required for protonation-dependent solubility and target engagement. The presence of a pyrrolidine moiety in 2-((pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole introduces a protonatable amine and an additional H-bond donor, fundamentally altering both its pharmacokinetic predictor profile and its potential for downstream synthetic elaboration. Interchanging this compound with simpler 2-substituted benzothiazoles would compromise intended lipophilicity, H-bonding capacity, and salt-forming capability—critical parameters in assay design and lead optimization.

Target Compound

  • + Pyrrolidine NH (H-bond donor)
  • + Protonatable amine (pKa ~10–11)
  • + LogP 3.27 (moderate lipophilicity)
  • + Fsp³ 0.416 (3D character)

Simpler Benzothiazoles

  • No H-bond donor (planar aromatics)
  • Absent or weakly basic nitrogen
  • Lower LogP (1.6–2.4)
  • Fsp³ 0.0 (flatland bias)
Key risk Substituting with 2-amino- or 2-mercaptobenzothiazole may shift lipophilicity, H-bond capacity, and salt-forming capability, altering assay behavior and synthetic utility.

Quantitative Evidence Guide: Differentiating 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole from Analogs


Enhanced Lipophilicity vs. 2-Aminobenzothiazole and 2-Mercaptobenzothiazole Suggests Improved Membrane Permeability

The target compound exhibits a computed LogP value of 3.27 , which is 1.64 units higher than 2-aminobenzothiazole (LogP 1.63) [1] and 0.85 units higher than 2-mercaptobenzothiazole (LogP 2.42) [2]. In the context of Lipinski's Rule of Five, this places the target compound in a more favorable lipophilicity range for passive membrane diffusion compared to its more hydrophilic analogs. The increased LogP correlates with a theoretical ~44‑fold higher octanol/water partition coefficient relative to 2-aminobenzothiazole and a ~7‑fold increase relative to 2-mercaptobenzothiazole, suggesting significantly enhanced ability to cross biological membranes in cell-based assays.

Lipophilicity shift
Cross-study comparable
ΔLogP +1.64 vs 2-amino, +0.85 vs 2-mercapto
Supports membrane permeability screening context.
Computed LogP; experimental validation may refine prediction.
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Unique H-Bond Donor/Acceptor Profile Differentiates from 2-(Methylthio)benzothiazole

The target compound possesses 1 hydrogen bond donor (the pyrrolidine NH) and 2 hydrogen bond acceptors (benzothiazole N and S) . In contrast, 2-(methylthio)benzothiazole—a close thioether analog—has 0 H-bond donors and 3 H-bond acceptors (XlogP 3.10) [1]. The introduction of a single H-bond donor in the target compound can significantly alter intermolecular interactions, affecting solubility, crystal packing, and target protein binding. This subtle structural difference provides a distinct handle for modulating both solid-state properties and biological recognition without drastically changing overall lipophilicity (LogP 3.27 vs. 3.10).

H-bond donor presence
Cross-study comparable
1 donor vs 0 donors (2-(methylthio) analog)
May alter target recognition and solid-state properties.
Structural comparison; requires assay-level confirmation.
Structure-Activity Relationships Molecular Recognition Crystal Engineering

Basic Pyrrolidine Nitrogen Enables Salt Formation and pH-Dependent Solubility Modulation

The pyrrolidine ring in the target compound contains a secondary amine with an estimated pKa of ~10–11, which can be protonated to form a hydrochloride salt (CAS 1420899-46-2) . This contrasts sharply with 2-mercaptobenzothiazole (no basic nitrogen) and 2-aminobenzothiazole (weakly basic, pKa ~2.5 for the conjugate acid) [1]. The ability to toggle between free base and hydrochloride salt forms allows researchers to modulate aqueous solubility on demand. The hydrochloride salt is commercially available at ≥95% purity and exhibits enhanced water solubility compared to the free base, facilitating dissolution in aqueous buffers for biological assays.

Salt-forming capacity
Class-level inference
Protonatable amine (pKa ~10–11); HCl salt available
Supports pH-dependent solubility modulation.
Estimated pKa; batch-specific solubility testing recommended.
Formulation Science Chemical Synthesis Salt Selection

Higher Molecular Complexity and sp³ Fraction vs. Simpler Benzothiazoles for Fragment-Based Screening

The target compound has a molecular weight of 250.38 g/mol and an Fsp³ (fraction of sp³-hybridized carbons) of 0.416 , indicating significant three-dimensional character. In comparison, 2-aminobenzothiazole (MW 150.20, Fsp³ 0.0) and 2-mercaptobenzothiazole (MW 167.25, Fsp³ 0.0) are entirely planar, aromatic systems [1][2]. Higher Fsp³ correlates with improved solubility, reduced promiscuity, and better clinical candidate success rates. The target compound's intermediate size and shape diversity make it a valuable scaffold for fragment elaboration and hit-to-lead campaigns seeking to escape flatland bias.

3D character (Fsp³)
Class-level inference
Fsp³ 0.416 vs 0.0 for planar analogs
Fragment library fit; reported correlation with developability.
Class-level advantage; compound-specific validation advised.
Fragment-Based Drug Discovery Chemical Diversity Lead Optimization

Commercial Availability in Both Free Base and Hydrochloride Salt Forms with High Purity

The target compound is supplied as a free base with 98% purity (Fluorochem) and as a hydrochloride salt with 95% purity (AKSci) , offering researchers flexibility in formulation and solubility. In contrast, many simpler benzothiazole analogs (e.g., 2-aminobenzothiazole) are primarily available as the free base only, limiting options for aqueous compatibility. The dual-form availability, coupled with full analytical documentation (COA, SDS), reduces procurement risk and ensures reproducibility in experimental workflows.

Dual-form availability
Data to verify
Free base (≥98%) and HCl salt (≥95%)
Reduces procurement complexity; supports direct assay use.
Vendor-reported purity; independent verification recommended.
Chemical Procurement Research Supply Chain Analytical Standards

Optimal Application Scenarios for 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole in Research and Development


Medicinal Chemistry: Designing Membrane-Permeable, Lipophilic Scaffolds

With a LogP of 3.27 —significantly higher than 2-aminobenzothiazole (LogP 1.63) [1] and 2-mercaptobenzothiazole (LogP 2.42) [2]—the target compound is ideally suited for lead optimization campaigns targeting intracellular proteins or CNS-penetrant agents. Its balanced lipophilicity supports passive diffusion across cell membranes while maintaining reasonable aqueous solubility via the basic pyrrolidine nitrogen.

Chemical Biology: pH-Responsive Probes and Targeted Delivery Systems

The pyrrolidine moiety (pKa ~10–11) enables protonation under physiological or mildly acidic conditions, allowing for pH-dependent solubility switching. The availability of a stable hydrochloride salt (95% purity) facilitates direct use in aqueous buffers, making this compound a strong candidate for developing stimuli-responsive probes or prodrugs that exploit the endosomal/lysosomal pH gradient.

Fragment-Based Drug Discovery: Three-Dimensional, sp³-Rich Building Block

With an Fsp³ of 0.416 , the compound offers significantly more three-dimensional character than planar benzothiazole analogs (Fsp³ 0.0). This property is highly desirable in fragment libraries to improve target selectivity, reduce promiscuous binding, and enhance downstream developability. Its intermediate molecular weight (250.38 g/mol) positions it as a versatile fragment for hit-to-lead elaboration.

Synthetic Chemistry: Versatile Intermediate for Heterocycle Elaboration

The thioether linkage and basic pyrrolidine nitrogen provide orthogonal handles for further functionalization. The compound can serve as a building block for constructing more complex benzothiazole-based heterocycles, with the free base form (98% purity) ensuring high fidelity in subsequent synthetic transformations. Its dual-form availability (free base and HCl salt) streamlines reaction optimization across a range of solvent systems.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffolds
Moderate lipophilicity with basic amine
Cell permeability and target engagement assays
pH-responsive probe design
Protonatable pyrrolidine nitrogen
Solubility switching under physiological pH gradients
Fragment-based discovery
Elevated Fsp³ and 3D character
Selectivity and promiscuity profiling in fragment screens
Heterocycle synthesis
Orthogonal thioether and amine handles
Reaction optimization and intermediate purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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